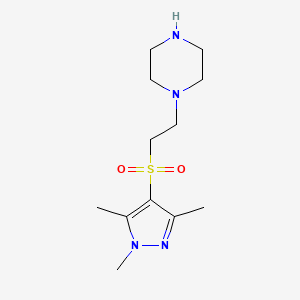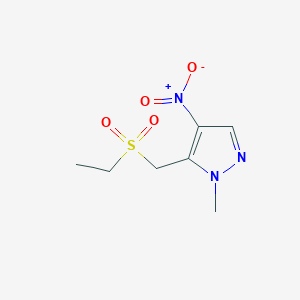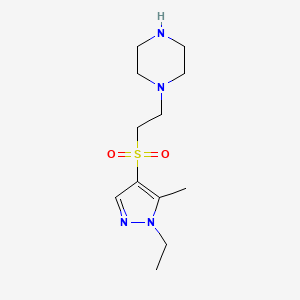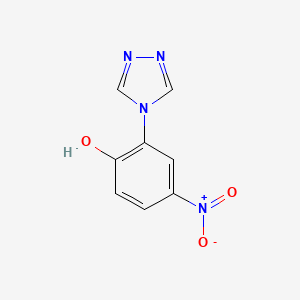
Ethyl 2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, a bromine atom, an isopropyl group, and a methyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of Ethyl 2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild reaction conditions.
Esterification: The ethyl ester group can be introduced through esterification reactions involving the corresponding carboxylic acid derivative and ethanol in the presence of an acid catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Ethyl 2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include N-bromosuccinimide for bromination, nickel catalysts for cyclization, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Chemical Biology: The compound can be used as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Material Science: Imidazole derivatives are used in the development of functional materials, such as dyes for solar cells and other optical applications.
Wirkmechanismus
The mechanism of action of Ethyl 2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate depends on its specific biological target. Imidazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromo-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:
Ethyl 5-bromo-1-isopropyl-1H-imidazole-4-carboxylate: Similar in structure but with the bromine atom at a different position.
2-Bromo-1-methyl-1H-imidazole: Lacks the ester and isopropyl groups, making it less complex.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C10H15BrN2O2 |
|---|---|
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
ethyl 2-bromo-5-methyl-1-propan-2-ylimidazole-4-carboxylate |
InChI |
InChI=1S/C10H15BrN2O2/c1-5-15-9(14)8-7(4)13(6(2)3)10(11)12-8/h6H,5H2,1-4H3 |
InChI-Schlüssel |
GCODBTNHFDNAKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=N1)Br)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-N-(4-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11779428.png)
![7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine](/img/structure/B11779432.png)
![Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate](/img/structure/B11779439.png)



![3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11779469.png)


![7-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11779488.png)
